molecular formula C8H12O3 B13005840 ethyl (1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylate

ethyl (1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B13005840
M. Wt: 156.18 g/mol
InChI Key: WPWZXGZTADPNQW-XVMARJQXSA-N
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Description

Ethyl (1S,5S,6R)-2-oxabicyclo[310]hexane-6-carboxylate is a bicyclic ester compound with the molecular formula C9H12O3 This compound is characterized by its unique bicyclic structure, which includes an oxirane ring fused to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with a suitable olefin in the presence of a rhodium catalyst. The reaction conditions often include low catalyst loadings and specific temperature controls to ensure high diastereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the process is crucial for industrial applications, and advancements in catalytic systems have made it possible to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl (1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (1R,5R,6S)-2-oxobicyclo[3.1.0]hexane-6-carboxylate
  • rac-Ethyl (1R,5R)-2-oxobicyclo[3.1.0]hexane-3-carboxylate
  • 3-Azabicyclo[3.1.0]hexane-6-carboxylates

Uniqueness

Ethyl (1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylate is unique due to its specific stereochemistry and the presence of an oxirane ring fused to a cyclopropane ring. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

ethyl (1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylate

InChI

InChI=1S/C8H12O3/c1-2-10-8(9)6-5-3-4-11-7(5)6/h5-7H,2-4H2,1H3/t5-,6+,7-/m0/s1

InChI Key

WPWZXGZTADPNQW-XVMARJQXSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H]2[C@@H]1OCC2

Canonical SMILES

CCOC(=O)C1C2C1OCC2

Origin of Product

United States

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